molecular formula C6H11NO3 B3431486 1-Isocyanato-2-(2-methoxyethoxy)ethane CAS No. 90426-82-7

1-Isocyanato-2-(2-methoxyethoxy)ethane

Cat. No.: B3431486
CAS No.: 90426-82-7
M. Wt: 145.16 g/mol
InChI Key: YUXNGTNNESSITC-UHFFFAOYSA-N
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Description

1-Isocyanato-2-(2-methoxyethoxy)ethane is a chemical compound with the molecular formula C6H11NO3. It is known for its versatile applications in various fields, including polymer synthesis, surface modification, and drug delivery systems. The compound is a colorless liquid with a strong odor and is soluble in organic solvents such as acetone, methanol, and toluene.

Preparation Methods

1-Isocyanato-2-(2-methoxyethoxy)ethane is typically synthesized by the reaction of 1,2-Dimethoxyethane with phosgene and methylamine. The resulting product is a mixture of mono and diisocyanates, which are separated by distillation. The compound is then purified by recrystallization. Industrial production methods involve similar synthetic routes but on a larger scale, ensuring high purity and yield.

Chemical Reactions Analysis

1-Isocyanato-2-(2-methoxyethoxy)ethane undergoes various chemical reactions, including:

    Substitution Reactions: It reacts with primary and secondary amines to form urea derivatives.

    Addition Reactions: The compound can react with alcohols to form carbamates.

    Hydrolysis: In the presence of water, it hydrolyzes to form carbon dioxide and corresponding amines.

Common reagents used in these reactions include amines, alcohols, and water. The major products formed from these reactions are urea derivatives, carbamates, and amines.

Scientific Research Applications

1-Isocyanato-2-(2-methoxyethoxy)ethane has diverse applications in scientific research:

    Polymer Synthesis: It is used in the synthesis of polyurethanes, which are employed in insulation, coatings, adhesives, and flexible foams.

    Surface Modification: The compound is utilized to modify surfaces to enhance their properties, such as hydrophobicity or adhesion.

    Drug Delivery Systems: It is explored for use in drug delivery systems due to its ability to form stable linkages with various drug molecules.

Comparison with Similar Compounds

1-Isocyanato-2-(2-methoxyethoxy)ethane can be compared with other similar compounds, such as:

    1-Isocyanato-2-(2-ethoxyethoxy)ethane: Similar in structure but with an ethoxy group instead of a methoxy group.

    1-Isocyanato-2-(2-methoxyethoxy)propane: Similar in structure but with a propane backbone instead of an ethane backbone.

The uniqueness of this compound lies in its specific reactivity and the stability of the linkages it forms, making it particularly valuable in polymer synthesis and surface modification applications.

Properties

IUPAC Name

1-isocyanato-2-(2-methoxyethoxy)ethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-9-4-5-10-3-2-7-6-8/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUXNGTNNESSITC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCN=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

154932-88-4
Details Compound: Poly(oxy-1,2-ethanediyl), α-(2-isocyanatoethyl)-ω-methoxy-
Record name Poly(oxy-1,2-ethanediyl), α-(2-isocyanatoethyl)-ω-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154932-88-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID701194441
Record name Poly(oxy-1,2-ethanediyl), α-(2-isocyanatoethyl)-ω-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701194441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154932-88-4, 90426-82-7
Record name Poly(oxy-1,2-ethanediyl), α-(2-isocyanatoethyl)-ω-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701194441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-isocyanato-2-(2-methoxyethoxy)ethane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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